molecular formula C7H5BrF3NO B12851923 5-Bromo-4-(difluoromethoxy)-2-fluoroaniline

5-Bromo-4-(difluoromethoxy)-2-fluoroaniline

Cat. No.: B12851923
M. Wt: 256.02 g/mol
InChI Key: MFUGBTOVSZKURM-UHFFFAOYSA-N
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Description

5-Bromo-4-(difluoromethoxy)-2-fluoroaniline is an organic compound that belongs to the class of halogenated anilines It is characterized by the presence of bromine, fluorine, and difluoromethoxy groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(difluoromethoxy)-2-fluoroaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Bromination: Introduction of the bromine atom to the aniline ring.

    Fluorination: Introduction of the fluorine atom to the desired position on the ring.

    Methoxylation: Introduction of the difluoromethoxy group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(difluoromethoxy)-2-fluoroaniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Catalysts such as palladium and reagents like boronic acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-4-(difluoromethoxy)-2-fluoroaniline has several scientific research applications:

    Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: It may be used in the development of pesticides or herbicides.

    Materials Science: The compound can be used in the synthesis of materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe or reagent in biochemical studies to investigate molecular interactions and pathways.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(difluoromethoxy)-2-fluoroaniline depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity for certain molecular targets. In materials science, its electronic properties can influence the behavior of the materials it is incorporated into.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-(difluoromethoxy)-2-methylbenzoic acid
  • 5-Bromo-4-(difluoromethoxy)-2-methylbenzoate
  • 5-Bromo-4-thiouracil

Uniqueness

5-Bromo-4-(difluoromethoxy)-2-fluoroaniline is unique due to the specific combination of bromine, fluorine, and difluoromethoxy groups on the aniline ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives. Its unique structure also allows for specific interactions with biological targets and materials, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C7H5BrF3NO

Molecular Weight

256.02 g/mol

IUPAC Name

5-bromo-4-(difluoromethoxy)-2-fluoroaniline

InChI

InChI=1S/C7H5BrF3NO/c8-3-1-5(12)4(9)2-6(3)13-7(10)11/h1-2,7H,12H2

InChI Key

MFUGBTOVSZKURM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)OC(F)F)F)N

Origin of Product

United States

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